molecular formula C18H22N4O16P2 B1193984 Cyclic bis((3'-5')uridylic acid) CAS No. 73120-97-5

Cyclic bis((3'-5')uridylic acid)

Cat. No.: B1193984
CAS No.: 73120-97-5
M. Wt: 612.3 g/mol
InChI Key: ADHSUZMEJHOWOL-NCOIDOBVSA-N
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Description

Cyclic bis((3'-5')uridylic acid) (c-di-UMP) is a cyclic dinucleotide composed of two uridine monophosphate units connected via 3'-5' phosphodiester bonds. Structurally, it belongs to the family of cyclic dinucleotides, which are characterized by their ribose-phosphate backbone and cyclic arrangement. Uridine, with its uracil base, imparts distinct physicochemical properties compared to guanosine- or adenosine-based analogs.

The synthesis of c-di-UMP is inferred to follow strategies similar to those for c-di-GMP, such as phosphoramidite chemistry or enzymatic ligation.

Properties

CAS No.

73120-97-5

Molecular Formula

C18H22N4O16P2

Molecular Weight

612.3 g/mol

IUPAC Name

1-[(1S,6R,8R,9R,10S,15R,17R,18R)-17-(2,4-dioxopyrimidin-1-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C18H22N4O16P2/c23-9-1-3-21(17(27)19-9)15-11(25)13-7(35-15)5-33-40(31,32)38-14-8(6-34-39(29,30)37-13)36-16(12(14)26)22-4-2-10(24)20-18(22)28/h1-4,7-8,11-16,25-26H,5-6H2,(H,29,30)(H,31,32)(H,19,23,27)(H,20,24,28)/t7-,8-,11-,12-,13-,14-,15-,16-/m1/s1

InChI Key

ADHSUZMEJHOWOL-NCOIDOBVSA-N

SMILES

C1C2C(C(C(O2)N3C=CC(=O)NC3=O)O)OP(=O)(OCC4C(C(C(O4)N5C=CC(=O)NC5=O)O)OP(=O)(O1)O)O

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)OP(=O)(OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=CC(=O)NC5=O)O)OP(=O)(O1)O)O

Canonical SMILES

C1C2C(C(C(O2)N3C=CC(=O)NC3=O)O)OP(=O)(OCC4C(C(C(O4)N5C=CC(=O)NC5=O)O)OP(=O)(O1)O)O

Synonyms

is(3'-5')cyclic diuridine monophosphate
cyclic bis((3'-5')uridylic acid)
cyclo(uridylyl-(3'-5')uridine monophosphate)
cyclo-UpUp

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Cyclic dinucleotides share a conserved ribose-phosphate backbone but differ in nucleobase composition, leading to variations in hydrogen bonding, solubility, and charge distribution.

Compound Nucleobase Molecular Weight (Da) Electrophoretic Mobility Key Structural Features
c-di-UMP Uracil 628 Moderate (pH-dependent) Two uridine units; 3'-5' linkages
c-di-GMP Guanine 690 Lower (due to guanine charge) Two guanosine units; biofilm regulation
c-di-AMP Adenine 658 Higher (adenine protonation) Two adenosine units; immune signaling

Notes:

  • c-di-UMP : The uracil base lacks the primary amine present in cytosine and guanine, reducing its capacity for hydrogen bonding compared to c-di-GMP .
  • c-di-GMP : The guanine base facilitates interactions with proteins via Hoogsteen hydrogen bonding, critical for its role as a bacterial second messenger .

Key Differences :

  • c-di-GMP benefits from well-established protocols using allyl protection for guanine, whereas c-di-UMP synthesis may require alternative strategies due to uracil’s lower reactivity .
  • Enzymatic methods for c-di-UMP could leverage RNA ligases, but this remains speculative without direct evidence .

Comparative Insights :

  • c-di-GMP: Demonstrated efficacy in enhancing vaccine responses and modulating biofilm formation in Pseudomonas aeruginosa .
  • c-di-UMP: Limited functional data exist; its uracil residues may interact with RNA-binding proteins or riboswitches, analogous to linear uridylylated compounds .

Stability and Degradation

Cyclic dinucleotides are susceptible to hydrolysis by phosphodiesterases (PDEs). c-di-GMP degradation by specific PDEs (e.g., YhjH in E. coli) is well-documented, while c-di-UMP’s stability in biological systems remains unstudied .

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